(4-Chloro-2-iodophenyl)methanol
CAS No.: 244104-55-0
Cat. No.: VC4258700
Molecular Formula: C7H6ClIO
Molecular Weight: 268.48
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 244104-55-0 |
---|---|
Molecular Formula | C7H6ClIO |
Molecular Weight | 268.48 |
IUPAC Name | (4-chloro-2-iodophenyl)methanol |
Standard InChI | InChI=1S/C7H6ClIO/c8-6-2-1-5(4-10)7(9)3-6/h1-3,10H,4H2 |
Standard InChI Key | UDXMQUOKYIISFP-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C=C1Cl)I)CO |
Introduction
Structural and Molecular Characteristics
The molecular structure of (4-chloro-2-iodophenyl)methanol is defined by its halogen substituents and hydroxymethyl group. The iodine atom, with its large atomic radius and polarizable electron cloud, introduces steric and electronic effects that influence reactivity. The chlorine atom, an electron-withdrawing group, further modulates the aromatic ring’s electron density. These features are critical in cross-coupling reactions and nucleophilic substitutions.
Table 1: Key Molecular Properties
Property | Value |
---|---|
CAS No. | 244104-55-0 |
Molecular Formula | C₇H₆ClIO |
Molecular Weight | 268.48 g/mol |
IUPAC Name | (4-Chloro-2-iodophenyl)methanol |
SMILES | C1=CC(=C(C=C1Cl)I)CO |
InChI Key | UDXMQUOKYIISFP-UHFFFAOYSA-N |
The compound’s solubility remains undocumented in common solvents, though its halogenated nature suggests limited solubility in polar solvents like water.
Synthesis and Manufacturing
Primary Synthetic Route
The most reported synthesis involves a two-step reduction of 4-chloro-2-iodobenzoic acid (CAS: 13421-13-1).
Step 1: Activation of Carboxylic Acid
4-Chloro-2-iodobenzoic acid (15 g, 53 mmol) is dissolved in anhydrous tetrahydrofuran (THF, 250 mL) under nitrogen atmosphere. The solution is cooled to 0°C, and triethylamine (NEt₃, 7.4 mL, 53 mmol) is added, followed by ethyl chloroformate (5.1 mL, 53 mmol). The mixture is stirred for 1.5 hours to form the mixed anhydride intermediate .
Step 2: Borohydride Reduction
Sodium borohydride (NaBH₄, 4.0 g, 106 mmol) is added portionwise to the reaction mixture, which is then stirred at room temperature for 2.5 hours. The reaction is quenched with water, and the product is extracted with ethyl acetate. After solvent removal, the crude product is purified via column chromatography (hexane/ethyl acetate) to yield (4-chloro-2-iodophenyl)methanol with a 75% yield .
Table 2: Reaction Conditions and Yield
Parameter | Value |
---|---|
Starting Material | 4-Chloro-2-iodobenzoic acid |
Reagents | NEt₃, Ethyl chloroformate, NaBH₄ |
Solvent | THF |
Temperature | 0°C (Step 1); RT (Step 2) |
Yield | 75% |
Alternative Methods
While less common, electrochemical reductions and catalytic hydrogenation have been explored but face challenges in selectivity due to the presence of iodine, which may undergo undesired dehalogenation.
Physicochemical and Spectroscopic Properties
Thermal Stability
Differential scanning calorimetry (DSC) reveals a melting point of 98–100°C, with decomposition observed above 200°C. The compound’s stability under inert conditions makes it suitable for long-term storage at 2–8°C.
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃): δ 7.72 (d, J = 8.4 Hz, 1H, Ar-H), 7.48 (d, J = 2.0 Hz, 1H, Ar-H), 7.32 (dd, J = 8.4, 2.0 Hz, 1H, Ar-H), 4.78 (s, 2H, CH₂OH), 2.51 (br s, 1H, OH).
-
¹³C NMR (100 MHz, CDCl₃): δ 139.5 (C-I), 135.2 (C-Cl), 132.8, 130.1, 129.4 (Ar-C), 63.7 (CH₂OH).
The iodine atom’s heavy atom effect broadens NMR signals, complicating spectral interpretation without advanced techniques like DEPT-135.
Applications in Scientific Research
Organic Synthesis
The compound’s iodine substituent facilitates Ullmann and Suzuki-Miyaura cross-coupling reactions, enabling the construction of biaryl structures. For example, palladium-catalyzed coupling with aryl boronic acids produces derivatives with enhanced pharmacological profiles.
Medicinal Chemistry
In drug discovery, (4-chloro-2-iodophenyl)methanol serves as a precursor for kinase inhibitors and antimicrobial agents. Halogen bonding between the iodine atom and target proteins (e.g., bacterial enzymes) enhances binding affinity, as demonstrated in molecular docking studies.
Table 3: Representative Derivatives and Activities
Derivative | Biological Activity | Target |
---|---|---|
4-Chloro-2-iodobenzyl ethers | Antibacterial (MIC: 2–8 μg/mL) | E. coli DNA gyrase |
Iodoaryl methoxy analogs | Anticancer (IC₅₀: 1.5 μM) | Tyrosine kinase receptors |
Future Directions and Research Gaps
Despite its utility, gaps persist in understanding the compound’s environmental fate and metabolic pathways. Advanced studies using LC-MS/MS and isotopic labeling could elucidate degradation mechanisms, informing greener synthesis protocols.
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